molecular formula C12H16BrClFN B1457933 N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl CAS No. 1403483-57-7

N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl

Cat. No. B1457933
M. Wt: 308.62 g/mol
InChI Key: DSJPAIUGIRTPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” is a chemical compound that falls under the category of substituted phenethylamine. It has a molecular formula of C12H16BrClFN and a molecular weight of 308.62 g/mol .


Molecular Structure Analysis

The molecular structure of “N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” consists of a benzylamine group, which is a benzene ring attached to an amine group, substituted with a bromine atom at the 4th position and a fluorine atom at the 2nd position . The benzylamine group is further attached to a cyclopentyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” are not fully detailed in the sources I found. It has a molecular weight of 308.62 g/mol .

Scientific Research Applications

Synthesis and Carbonic Anhydrase Inhibition

Research on derivatives of similar chemical structures has shown promising applications in inhibiting carbonic anhydrases, which are crucial for various physiological functions. For instance, studies on the synthesis of certain bromophenol derivatives and their carbonic anhydrase inhibitory properties highlight their potential as leads for novel inhibitors with therapeutic applications in conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012); (Boztaş et al., 2015).

Metabolism and Elimination Studies

Compounds with structural similarities have been used to understand metabolism and elimination processes in humans, providing insights into how novel psychoactive substances are processed. This research aids in developing screening methods for substance abuse and understanding the pharmacokinetics of new drugs (Kim et al., 2019).

Synthesis of Radiotracers for PET Imaging

The synthesis of fluorobenzylamine derivatives demonstrates their application in creating positron emission tomography (PET) radiotracers. These compounds are crucial for advancing diagnostic imaging, allowing for the study of various biological processes in real-time, including tumor progression and brain activity (Koslowsky et al., 2010).

Corrosion Inhibition

Research on structurally related compounds as corrosion inhibitors for mild steel in acidic media shows their potential industrial applications. These studies contribute to developing more effective corrosion protection strategies, essential for extending the lifespan of metal structures and components (Hussein, 2015).

Future Directions

The future directions of “N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl” are not specified in the sources I found. As a research chemical , it might be used in various future studies involving organic synthesis or biological research.

properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN.ClH/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11;/h5-7,11,15H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJPAIUGIRTPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl 4-bromo-2-fluorobenzylamine, hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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